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Introduction

Propidium lodide (PI) is a fluorescent intercalating agent that is widely used in flow cytometry to
identify dead cells and analyze the cell cycle. As a membrane-impermeant dye, Pl is excluded
from viable cells with intact membranes. However, in dead or dying cells, where membrane
integrity is compromised, Pl can enter the cell and bind to double-stranded DNA by
intercalating between base pairs. This binding results in a significant increase in its
fluorescence, allowing for the discrimination of dead cells from live cells. Its stoichiometric
binding to DNA also makes it a valuable tool for cell cycle analysis, where it can distinguish
between cells in the GO/G1, S, and G2/M phases based on their DNA content.

Principle of Propidium lodide Staining

Propidium lodide is a positively charged molecule that cannot cross the intact plasma
membrane of live cells. In apoptotic or necrotic cells, the membrane becomes permeable,
allowing PI to enter and bind to DNA. Upon binding to DNA, the fluorescence of Pl is enhanced
20- to 30-fold. PI is excited by the 488 nm laser line and emits fluorescence at a maximum
wavelength of 617 nm, which can be detected in the FL2 or FL3 channel of a flow cytometer.
When used in conjunction with other fluorescent probes, such as Annexin V-FITC, PI can help
differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
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Applications in Flow Cytometry

o Cell Viability Assessment: The most common application of Pl is to determine the viability of
a cell population. By adding PI to a cell suspension, dead cells will be brightly fluorescent,
while live cells will show minimal fluorescence. This allows for the exclusion of dead cells
from analysis, which is crucial for accurate immunophenotyping and functional assays.

o Apoptosis Detection: In apoptosis assays, Pl is often used as a late-stage marker. Early
apoptotic cells still have intact membranes and will exclude PI. However, as apoptosis
progresses to late stages, the membrane loses its integrity, allowing PI to enter. When co-
stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma
membrane in early apoptotic cells, a clear distinction can be made between viable (Annexin
V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, Pl+) cells.

[LI[21[3][4105]

o Cell Cycle Analysis: Because PI stoichiometrically binds to DNA, the intensity of its
fluorescence is directly proportional to the amount of DNA in the cell. This property allows for
the analysis of cell cycle distribution. Cells in the G2/M phase, having twice the DNA content
of cells in the GO/G1 phase, will fluoresce twice as brightly. Cells in the S phase, which are
actively synthesizing DNA, will have an intermediate level of fluorescence.[6][7][8]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation conditions for
using Propidium lodide in flow cytometry.
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Recommended
Parameter Notes Reference(s)
Range
The optimal
concentration may
vary depending on the
Pl Staining Solution cell type and
] 1-100 pg/mL ) [9]
Concentration experimental

conditions. A common
final concentration is
1-10 pg/mL.

Incubation is typically
] ] ] done at room
Incubation Time 1 - 30 minutes ) [9][10]
temperature or on ice,

protected from light.

RNase A is used to

RNase A )
] digest RNA to ensure
Concentration (for cell 20 - 100 pg/mL o [6]119]
that PI staining is

cycle) N
specific to DNA.
Fixation is necessary
Ethanol Fixation (for to permeabilize cells
66-70% (cold) [6][8]
cell cycle) for DNA content
analysis.

Flow Cytometer Settings

Excitation Wavelength 488 nm

Detected in the FL2 or FL3

Emission Wavelength > 575 nm (typically ~617 nm)
channel.

Experimental Protocols

Protocol 1: Cell Viability Assessment with Propidium
lodide
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This protocol is for the straightforward determination of cell viability.

Materials:

Phosphate-Buffered Saline (PBS)

Propidium lodide Staining Solution (e.g., 1 mg/mL stock in water)

Flow cytometry tubes

Flow cytometer

Procedure:

Harvest cells and wash them once with cold PBS.

» Resuspend the cell pellet in 1X Binding Buffer or PBS at a concentration of 1 x 106
cells/mL.

o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 1-5 pL of PI staining solution to the cell suspension. The final concentration should be
optimized, but a starting point of 1-10 pg/mL is recommended.

e Gently vortex the tube.

e Incubate for 5-15 minutes at room temperature in the dark.[10]

Analyze the cells immediately by flow cytometry. Do not wash the cells after adding PI.[10]

Protocol 2: Apoptosis Detection with Annexin V-FITC
and Propidium lodide

This protocol allows for the differentiation of early and late apoptotic cells.

Materials:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/viability-staining-flow-cytometry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
1X Annexin-Binding Buffer)

e Flow cytometry tubes
e Flow cytometer

Procedure:

Induce apoptosis in your target cells using the desired method. Include a negative control of
untreated cells.

» Harvest the cells and wash them twice with cold PBS.

o Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 1076 cells/mL.
o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 5 pL of FITC Annexin V.

o Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

e Add 10 pL of Propidium lodide solution (e.g., 50 pg/mL).

e Add 400 pL of 1X Annexin-Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis with Propidium lodide

This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:

e PBS

e Cold 70% Ethanol

o Propidium lodide Staining Solution (containing Pl and RNase A)
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e Flow cytometry tubes

e Flow cytometer

Procedure:

e Harvest approximately 1-2 x 1076 cells and wash them with cold PBS.

» Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently

vortexing.

e |ncubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several
weeks.

e \Wash the cells with PBS to remove the ethanol.

» Resuspend the cell pellet in 500 pL of Propidium lodide Staining Solution containing RNase
A (e.g., 50 pg/mL Pl and 100 pg/mL RNase A in PBS).

e Incubate for 30 minutes at 37°C in the dark.[9]

Analyze the cells by flow cytometry.

Visualizations

Experimental Workflow: Cell Viability with Pl
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Caption: Workflow for assessing cell viability using Propidium lodide.
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Signaling Pathway: Apoptosis Detection
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Caption: Progression of apoptosis and corresponding staining patterns.

Logical Relationship: Cell Cycle Analysis with Pl
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Caption: Relationship between cell cycle phase and PI fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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